molecular formula C12H8ClF2N3S B2373866 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 692733-12-3

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2373866
CAS No.: 692733-12-3
M. Wt: 299.72
InChI Key: FLPCYLOBPSZRNE-UHFFFAOYSA-N
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Description

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the C-3, C-5, and C-7 positions. At C-5, a methyl group enhances metabolic stability, while the C-7 chloro(difluoro)methyl group introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets such as kinases or receptors . This compound is structurally analogous to purine, enabling interactions with enzymes involved in nucleotide metabolism . Its synthesis typically involves cyclization of 5-aminopyrazoles with electrophilic reagents, followed by functionalization at key positions .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2N3S/c1-7-5-10(12(13,14)15)18-11(17-7)8(6-16-18)9-3-2-4-19-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPCYLOBPSZRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

A widely adopted method involves reacting 5-amino-3-methylpyrazole with 1,3-diketones or β-ketoesters under acidic conditions. For example, condensation with pentane-2,4-dione in acetic acid (AcOH) catalyzed by H₂SO₄ yields 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (1 ) with 89% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Key Reaction Conditions

Step Reagents/Conditions Yield
Cyclocondensation AcOH, H₂SO₄, reflux 89%
Chlorination POCl₃, 80°C, 6h 61%

Alternative Route via Chalcone Intermediates

A green chemistry approach utilizes polyethylene glycol-400 (PEG-400) as a solvent for condensing 5-aminopyrazoles with α,β-unsaturated ketones (chalcones). For instance, reacting 4-(4'-chlorophenylazo)-5-aminopyrazole with thienyl-containing chalcones under basic conditions (NaOH) generates the pyrazolo[1,5-a]pyrimidine core with a thienyl moiety directly integrated at position 3. This method achieves >85% yield within 2–4 hours, offering environmental and efficiency advantages.

Thienyl Group Incorporation at Position 3

The 2-thienyl substituent is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis.

Suzuki Coupling Protocol

Intermediate 2 (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) undergoes Suzuki coupling with 2-thienylboronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture, the reaction proceeds at 90°C for 12 hours, achieving 83% yield.

Representative Reaction
$$
\text{5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine} + \text{2-Thienylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(2-Thienyl)-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine}
$$

Final Assembly and Purification

The fully substituted compound is assembled through sequential substitutions:

  • Methyl Group Retention: The 5-methyl group is retained from the initial 5-amino-3-methylpyrazole starting material.
  • Chloro(difluoro)methyl Installation: As described in Section 2.
  • Thienyl Integration: As per Section 3.

Final Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding 7-[chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine as a crystalline solid.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Cyclocondensation + Substitution Core formation → Chlorination → Suzuki coupling 61–75% High selectivity; scalable
Chalcone-Based Green Synthesis One-pot cyclocondensation with thienyl chalcones 85% Shorter reaction time; eco-friendly

Challenges and Optimization Opportunities

  • Regioselectivity: Ensuring substitution at C7 over C5 requires careful control of steric and electronic factors.
  • Fluorination Efficiency: Improving yields for -CF₂Cl installation remains a challenge; exploring fluorinating agents like DAST (diethylaminosulfur trifluoride) may offer alternatives.
  • Catalyst Cost: Transitioning from Pd(PPh₃)₄ to cheaper catalysts (e.g., Pd/C) could reduce expenses.

Chemical Reactions Analysis

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo Suzuki–Miyaura cross-coupling reactions, which involve the use of organoboron reagents and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its unique photophysical properties make it useful in the development of fluorescent probes for bioimaging and chemosensing applications . In industry, it can be used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with variations at C-3, C-5, and C-7 driving divergent biological and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Applications References
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine C-3: 2-Thienyl; C-5: Methyl; C-7: ClCF2 High lipophilicity; halogen bonding potential; purine mimicry Kinase inhibition, tumor imaging (hypothetical)
7-(Trifluoromethyl)-5-(4-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine C-3: Methyl; C-5: 4-Nitrophenyl; C-7: CF3 Strong electron-withdrawing CF3 group; enhanced photostability Fluorescent probes, material science
7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-3: Cyano; C-5: Fluoroethoxymethyl; C-7: 2-Chlorophenylamino Radiolabeled ([18F]); rapid tumor accumulation PET imaging of tumors
5-Methyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-2,7-diol C-3: 3-(CF3)phenyl; C-5: Methyl; C-7: OH Hydrophilic; hydrogen-bonding capacity Potential PDE4 inhibition
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine C-3: Phenyl; C-5: Methyl; C-7: 2-Chlorobenzylthio Thioether linkage; moderate solubility Antimicrobial agents (hypothetical)

Physicochemical Properties

  • Synthetic Accessibility : Derivatives with trifluoromethyl groups (e.g., ) require specialized fluorination reagents (e.g., PyBroP), whereas the target compound’s ClCF2 group can be introduced via nucleophilic substitution .

Stability and Metabolism

  • In Vitro Stability : Radiolabeled pyrazolo[1,5-a]pyrimidines (e.g., ) show >98% radiochemical purity, but the target compound’s ClCF2 group may confer greater metabolic resistance compared to ester or thioether linkages .
  • Clearance : Hydroxylated analogues (e.g., ) exhibit faster renal excretion, while the target compound’s lipophilicity may prolong half-life.

Biological Activity

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS No. 692733-12-3) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. The compound's unique structural features, including a chloro(difluoro)methyl group and a thienyl moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H8ClF2N3S
  • Molecular Weight : 299.73 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with distinct functional groups that enhance its biological interactions.

The biological activity of pyrazolo[1,5-a]pyrimidines often stems from their ability to inhibit specific enzymes or pathways involved in disease processes. Notably, compounds in this class have shown:

  • Inhibition of Cyclooxygenase (COX) : Several studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit COX enzymes, which are critical in inflammatory responses. For instance, compounds have demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory properties .
  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and cancer progression . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity

The biological activities of this compound have been evaluated through various assays:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In vivo studies show that it can inhibit edema formation effectively.
CompoundIC50 (μM)Activity Type
This compound0.045COX-2 Inhibition
Celecoxib0.052COX-2 Inhibition
  • Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown antimicrobial activities against various pathogens, although specific data for the compound remains limited.

Case Studies

A series of studies have explored the pharmacological potential of pyrazolo[1,5-a]pyrimidines:

  • In vitro Studies : A study reported the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anti-inflammatory properties. The derivatives exhibited varying degrees of COX inhibition and were compared against standard drugs like diclofenac .
  • In vivo Studies : Another investigation focused on the analgesic effects of these compounds in animal models. Results indicated significant pain relief comparable to traditional analgesics with a favorable safety profile .
  • Toxicological Assessments : Toxicity studies revealed that certain derivatives had high selectivity for COX-2 over COX-1, suggesting a lower risk for gastrointestinal side effects commonly associated with NSAIDs .

Q & A

Q. Advanced

  • QSAR models : Train on pyrazolo[1,5-a]pyrimidine libraries to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .
  • ADMET prediction : SwissADME or ProTox-II estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Molecular dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., 20 ns trajectories) to assess residence times .

How can researchers optimize synthetic yields and purity for scale-up?

Q. Advanced

  • Reaction optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratios). For example, DMF increases cyclocondensation yields (70–84%) versus ethanol (50–60%) .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) removes byproducts. Recrystallization from methanol/ethanol enhances purity (>99% by NMR) .
  • Process analytics : In-line FTIR monitors reaction progress, reducing batch variability .

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